1-(3-bromobenzyl)-2-(ethylsulfanyl)-1H-benzimidazole
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Overview
Description
1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with an ethylsulfanyl-substituted benzodiazole under the influence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted benzodiazole.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The bromophenyl and ethylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE: Lacks the bromophenyl group, which may influence its overall properties.
Uniqueness: 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the bromophenyl and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-ethylsulfanylbenzimidazole |
InChI |
InChI=1S/C16H15BrN2S/c1-2-20-16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
InChI Key |
CSGXQFNBRVHXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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